Aclerastide, also known as NorLeu3-angiotensin(1-7), is a synthetic peptide that has been investigated primarily for its potential therapeutic applications in treating diabetic foot ulcers and other diabetic complications. This compound is classified as an investigational small molecule and has garnered attention due to its effects on wound healing and matrix metalloproteinase activity, particularly matrix metalloproteinase-9.
Aclerastide is synthesized through chemical methods rather than derived from natural sources. It belongs to the class of therapeutic peptides, which are increasingly recognized for their roles in various medical treatments. The compound is specifically designed to mimic the action of angiotensin peptides, which are involved in numerous physiological processes, including blood pressure regulation and tissue repair.
The synthesis of Aclerastide involves several steps:
Aclerastide has a complex molecular structure characterized by its amino acid composition, which includes:
The structure consists of multiple functional groups that contribute to its biological activity, including hydrophilic and hydrophobic regions that influence its interaction with biological targets.
Aclerastide undergoes various biochemical reactions once administered:
The mechanism of action of Aclerastide involves several key processes:
Aclerastide exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetics and pharmacodynamics of Aclerastide in clinical applications.
Aclerastide is primarily investigated for:
Aclerastide (DSC-127), chemically designated as NorLeu³-angiotensin (1-7), represents a synthetic peptide analog derived from the angiotensin molecular framework with significant modifications to enhance its tissue-regenerative properties [7]. This heptapeptide, with the amino acid sequence Asp-Arg-Nle-Tyr-Ile-His-Pro, replaces the native methionine residue with norleucine at position 3—a strategic modification that enhances metabolic stability while preserving receptor binding specificity [1] [2]. Unlike classical angiotensin II analogs that primarily target blood pressure regulation, Aclerastide exhibits a distinct pharmacological profile centered on tissue repair mechanisms through selective receptor agonism. Its development marks a paradigm shift in leveraging components of the renin-angiotensin system (RAS) for regenerative medicine applications beyond cardiovascular therapeutics. The peptide's primary therapeutic focus lies in accelerating wound closure in complex pathologies like diabetic foot ulcers and mitigating radiation-induced skin damage, positioning it as a novel biologic agent targeting tissue microenvironment modulation rather than hemodynamic pathways [1] [6].
The evolution of angiotensin-targeted therapeutics has traversed a complex pathway from serendipitous observations to rational drug design:
Early Peptide Analogs (1970s-1980s): Initial angiotensin research focused on antagonists like saralasin, an octapeptide analog exhibiting antihypertensive effects through competitive receptor blockade. These early peptides demonstrated the therapeutic potential of RAS modulation but suffered from poor oral bioavailability, short duration of action, and partial agonist activity, limiting clinical utility [10]. The discovery of angiotensin converting enzyme (ACE) inhibitors like captopril in the late 1970s validated RAS as a druggable system but revealed limitations including incomplete pathway inhibition and side effects like cough and angioedema [5].
Non-Peptide Revolution (1990s): The development of losartan in 1986 marked a breakthrough as the first orally active, non-peptide angiotensin receptor blocker (ARB). Utilizing rational drug design principles, researchers transformed weak imidazole-5-acetic acid derivatives into potent, selective AT₁ receptor antagonists through systematic structural optimization, including strategic replacement of polar carboxyl groups with lipophilic tetrazole rings to enhance bioavailability [10]. This era established the clinical viability of non-peptide RAS modulators but remained exclusively focused on receptor blockade for cardiovascular indications.
Paradigm Expansion (2000s-Present): Discovery of alternative angiotensin receptors (MAS, AT₂) and metabolites (angiotensin 1-7) revealed previously unappreciated dimensions of RAS biology. This led to the therapeutic reorientation from blockade to targeted agonism. Aclerastide emerged from this conceptual shift, designed as a metabolically stable angiotensin (1-7) analog specifically engineered to activate the MAS receptor pathway—a key mediator of tissue repair and anti-fibrotic responses [2] [5] [7]. This evolution reflects the broader transition in pharmacology from broad pathway inhibition to precise receptor subtype modulation for specialized therapeutic outcomes.
Table 1: Evolution of Angiotensin-Targeted Therapeutics
Era | Representative Agents | Primary Mechanism | Therapeutic Focus | Limitations |
---|---|---|---|---|
1970s-1980s | Saralasin | Peptide angiotensin antagonist | Hypertension research | Intravenous only, partial agonist |
1980s-1990s | Captopril, Enalapril | ACE inhibition | Hypertension, heart failure | Cough, angioedema, incomplete inhibition |
1990s-2000s | Losartan, Valsartan | AT₁ receptor blockade | Hypertension, nephropathy | Limited tissue regenerative effects |
2000s-Present | Aclerastide | MAS receptor agonism | Tissue regeneration | Topical/local delivery required |
Aclerastide occupies a distinct pharmacological category as a selective MAS receptor agonist within the broader classification of peptide-based tissue regeneration agents. Its core mechanism involves binding to and activating the MAS proto-oncogene receptor (MAS1), a G-protein coupled receptor that mediates anti-fibrotic, pro-angiogenic, and anti-inflammatory effects within damaged tissues [2] [7]. This receptor specificity differentiates it from both classical ARBs (AT₁ blockers) and conventional growth factors used in regenerative medicine. Unlike vascular endothelial growth factor (VEGF) or platelet-derived growth factor (PDGF), which primarily stimulate mitogenic pathways, Aclerastide orchestrates a multimodal tissue response through: 1) Stem cell recruitment and activation; 2) Extracellular matrix remodeling via modulation of metalloproteinase activity; and 3) Microvascular network restoration [1] [6].
The compound's therapeutic niche targets pathologies characterized by impaired healing cascades:
Diabetic Foot Ulcers (DFU): Aclerastide demonstrated accelerated wound closure in db/db mouse models through enhanced granulation tissue formation and re-epithelialization. Its mechanism involves counteracting diabetes-impaired MAS signaling, which normally promotes resolution of inflammation and tissue remodeling [1] [7]. This preclinical efficacy propelled phase III trials in human DFU, though development was later discontinued for strategic reasons despite promising early data [1].
Radiation-Induced Skin Damage: Leveraging its cytoprotective properties, Aclerastide received orphan designation for radiation dermatitis—a condition characterized by persistent inflammation, vascular damage, and fibrosis. MAS activation mitigates radiation-induced oxidative stress and promotes tissue resilience through Nrf2 pathway modulation [1].
Scar Modulation: Preclinical evidence suggests Aclerastide may influence collagen architecture reorganization during remodeling phases, potentially reducing pathological scarring. This application capitalizes on the peptide's ability to normalize transforming growth factor-beta (TGF-β) signaling—a key driver of fibrosis [8].
Table 2: Aclerastide's Development Status Across Therapeutic Indications
Therapeutic Area | Development Status | Key Findings | Designations |
---|---|---|---|
Diabetic Foot Ulcers | Discontinued (Phase III) | Superior efficacy vs. placebo in preclinical models; Human trials discontinued 2015 | None |
Radiation-Induced Skin Damage | Suspended (Phase I) | Orphan designation granted; Preclinical cytoprotection demonstrated | Orphan Drug (FDA/EMA) |
Scar Reduction | Suspended (Phase I) | Modulated TGF-β signaling in dermal fibrosis models | None |
General Wound Healing | No development reported | Elevated ROS/MMP-9 during inflammation phase in diabetic wounds | Research compound only |
Aclerastide belongs to an expanding category of peptide therapeutics targeting tissue repair, yet its mechanism and origin distinguish it from conventional approaches:
Collagen-Derived Peptides: Type II collagen and collagen hydrolysates (e.g., Gly-Pro-X sequences) exert primarily nutraceutical effects through oral tolerance mechanisms. Clinical trials demonstrate symptomatic improvement in osteoarthritis and rheumatoid arthritis via immunomodulation rather than direct tissue regeneration [4]. Unlike these structural protein derivatives, Aclerastide functions as a receptor-specific signaling molecule with direct activation of tissue-repair pathways, requiring localized delivery for maximal efficacy.
Endogenous Repair Peptides: Naturally occurring peptides like thymosin β4 and GHK-Cu (glycyl-l-histidyl-l-lysine) demonstrate multifunctional regenerative properties. Thymosin β4 promotes endothelial cell migration and angiogenesis through actin sequestration, while GHK-Cu stimulates matrix metalloproteinase activity and collagen synthesis [4] [6]. Aclerastide shares the pleiotropic mechanism but differs in its origin as a rationally designed analog rather than a native human peptide, resulting in enhanced receptor specificity for the MAS pathway.
Growth Factor Mimetics: Peptides like QK (a VEGF-mimetic) attempt to recapitulate growth factor signaling but often require supraphysiological concentrations due to reduced receptor affinity compared to native proteins [6]. Aclerastide bypasses this limitation through its high-affinity interaction with MAS receptors, achieving efficacy at nanomolar concentrations in preclinical models (0.1 mg/wound) [7].
The unique positioning of Aclerastide emerges from its origin within the RAS framework—a system with established pharmacological relevance but reimagined for regenerative applications. While most tissue-regenerative peptides originate from structural matrix components (collagen, elastin) or growth factors, Aclerastide represents a novel class derived from vasoactive peptide architecture. This provides both advantages, including well-characterized receptor interactions, and challenges, such as potential crosstalk with cardiovascular RAS pathways necessitating localized delivery to avoid systemic effects.
Table 3: Mechanism Comparison of Tissue-Regenerative Peptides
Peptide Class | Representative Agents | Primary Mechanism | Delivery Challenges |
---|---|---|---|
RAS-Derived Analogs | Aclerastide | MAS receptor agonism → anti-fibrotic, pro-angiogenic effects | Local/topical delivery preferred |
Structural Derivatives | Collagen hydrolysate | Oral tolerance → immunomodulation | High oral doses required |
Growth Factor Mimetics | QK peptide (VEGF mimetic) | VEGFR2 activation → angiogenesis | Rapid proteolysis, low affinity |
Endogenous Repair Peptides | Thymosin β4 | Actin sequestration → cell migration | Poor tissue penetration |
Antioxidant Peptides | Carnosine, SS-31 | Mitochondrial ROS scavenging | Enzymatic degradation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: